
Multi-target kinase inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-target kinase inhibitor 2 is a compound designed to inhibit multiple kinase enzymes simultaneously. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, proliferation, and survival. By targeting multiple kinases, this compound aims to provide a more effective treatment for diseases such as cancer, where multiple signaling pathways are often dysregulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of multi-target kinase inhibitor 2 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Multi-target kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Multi-target kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase enzyme activity and inhibition mechanisms.
Biology: Employed in cell culture experiments to investigate the effects of kinase inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Investigated as a potential therapeutic agent for treating various cancers and other diseases characterized by dysregulated kinase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting multiple kinases simultaneously .
Mécanisme D'action
The mechanism of action of multi-target kinase inhibitor 2 involves the inhibition of multiple kinase enzymes. By binding to the active sites of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth, proliferation, and survival. This multi-target approach aims to overcome the limitations of single-target therapies, such as drug resistance and limited efficacy .
Comparaison Avec Des Composés Similaires
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used to treat liver, kidney, and thyroid cancers.
Sunitinib: A multi-kinase inhibitor used to treat kidney cancer and gastrointestinal stromal tumors
Uniqueness: Multi-target kinase inhibitor 2 is unique in its ability to simultaneously inhibit multiple kinases, providing a broader spectrum of activity compared to single-target inhibitors. This multi-target approach can potentially reduce the risk of drug resistance and improve therapeutic outcomes by targeting multiple pathways involved in disease progression .
Propriétés
Formule moléculaire |
C20H14Cl2N6O |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+ |
Clé InChI |
YSOXMRLKWYBVKP-NSKAYECMSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


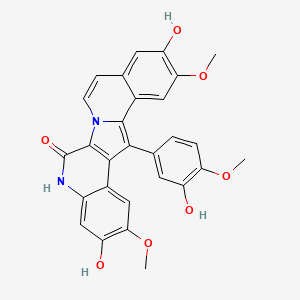

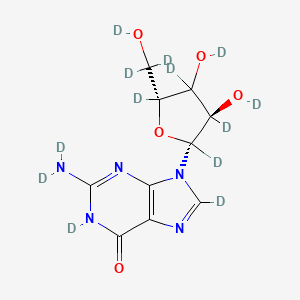
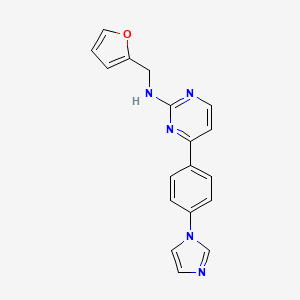
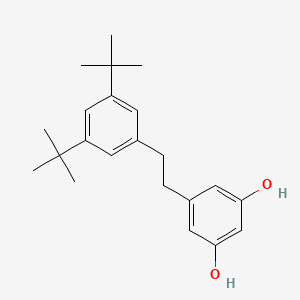




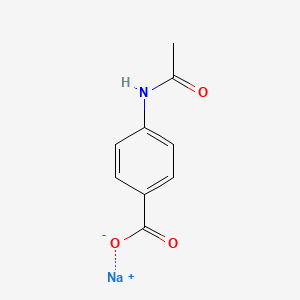

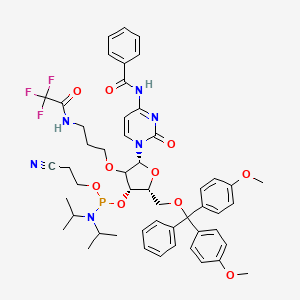

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
